Ethyl cyano(cyclopentylidene)acetate
Overview
Description
Ethyl cyano(cyclopentylidene)acetate is an organic compound with the molecular formula C10H13NO2. It is a versatile compound used in various chemical reactions and has significant applications in scientific research. The compound contains a cyano group, a cyclopentylidene group, and an ester functional group, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide to produce ethyl cyanoacetate. The reaction is typically carried out in an aqueous medium.
Fischer Esterification: Cyanoacetic acid is esterified with ethanol in the presence of a strong mineral acid, such as concentrated sulfuric acid, to produce ethyl cyanoacetate.
Phase Transfer Catalysis: Sodium cyanoacetate reacts with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst to yield ethyl cyanoacetate.
Industrial Production Methods
Industrial production of ethyl cyano(cyclopentylidene)acetate typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Condensation Reactions: Ethyl cyano(cyclopentylidene)acetate undergoes condensation reactions, such as the Knoevenagel condensation, with aldehydes and ketones to form various products.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Knoevenagel Condensation: Typically involves the use of a base such as piperidine or pyridine.
Nucleophilic Substitution: Common nucleophiles include amines and alcohols.
Cyclization: Often requires acidic or basic conditions, depending on the specific reaction.
Major Products
Condensation Products: Various α,β-unsaturated compounds.
Substitution Products: Amino or alkoxy derivatives.
Cyclization Products: Heterocyclic compounds such as pyridines and quinolines.
Scientific Research Applications
Ethyl cyano(cyclopentylidene)acetate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of ethyl cyano(cyclopentylidene)acetate involves its reactivity towards various nucleophiles and electrophiles. The cyano group and ester functional group make it a highly reactive compound, capable of participating in multiple chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Ethyl cyano(cyclopentylidene)acetate can be compared with other similar compounds such as ethyl cyanoacetate and methyl cyanoacetate. While all these compounds contain a cyano group and an ester functional group, this compound is unique due to the presence of the cyclopentylidene group, which imparts different reactivity and properties.
Similar Compounds
Ethyl Cyanoacetate: Contains a cyano group and an ester functional group but lacks the cyclopentylidene group.
Methyl Cyanoacetate: Similar to ethyl cyanoacetate but with a methyl ester group instead of an ethyl ester group.
This compound stands out due to its unique structure, making it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
ethyl 2-cyano-2-cyclopentylideneacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)9(7-11)8-5-3-4-6-8/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQXZJJXLYXGGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CCCC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70278936 | |
Record name | Ethyl cyano(cyclopentylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70278936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5407-83-0 | |
Record name | 5407-83-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10725 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl cyano(cyclopentylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70278936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 2-CYANO-2-CYCLOPENTYLIDENEACETATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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